molecular formula C15H18N2O3 B2418300 methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448075-67-9

methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2418300
CAS RN: 1448075-67-9
M. Wt: 274.32
InChI Key: WRYAYBWYGBIOGG-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a cyclopropanecarboxamido group attached at the 7th position and a carboxylate group attached at the 2nd position of the isoquinoline ring .

Scientific Research Applications

Antioxidant Properties

Coumarin derivatives, including methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, display antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and DNA. By scavenging these radicals, this compound may contribute to cellular protection and overall health.

Biological Activities

Coumarin derivatives have been investigated for their diverse biological effects. These include:

Polymer Blends and Packaging Materials

In recent years, there has been a shift toward environmentally friendly and biodegradable materials. Researchers have explored polymer blends as an alternative to petroleum-based plastics. The compound has been incorporated into polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films. These films exhibit several desirable properties:

Natural Product Chemistry

Understanding the biosynthesis and isolation of this compound from natural sources can provide insights into its ecological role and potential applications in traditional medicine.

properties

IUPAC Name

methyl 7-(cyclopropanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-15(19)17-7-6-10-4-5-13(8-12(10)9-17)16-14(18)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAYBWYGBIOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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